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Compound of Interest

Compound Name:
(S)-(+)-1-(4-Chlorophenyl)ethyl

isothiocyanate

CAS No.: 737000-81-6

Cat. No.: B1609544 Get Quote

Executive Summary
This technical guide provides a comprehensive spectroscopic profile for (S)-1-(4-

chlorophenyl)ethyl isothiocyanate, a critical chiral building block and derivatizing agent in

pharmaceutical synthesis. This compound serves as a pivotal intermediate in the formation of

chiral thioureas, thiohydantoins, and other nitrogen-rich heterocycles. The guide details the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures

required for rigorous structural validation and purity assessment.

Compound Profile & Physicochemical Properties[1]
[2][3][4][5]
The (S)-enantiomer is the dextrorotatory isomer of the 4-chlorophenyl ethyl isothiocyanate

series. It is typically isolated as a light yellow oil or low-melting solid, sensitive to moisture and

nucleophiles.
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Property Data

IUPAC Name (S)-1-Chloro-4-(1-isothiocyanatoethyl)benzene

CAS Number 737000-81-6 (S-isomer); 2131-55-7 (Racemate)

Molecular Formula

C

H

ClNS

Molecular Weight 197.68 g/mol

Physical State
Light yellow oil / Low-melting solid (mp ~42-44

°C for racemate)

Optical Rotation
positive (+) (in CHCl

)

Solubility

Soluble in CHCl

, CH

Cl

, DMSO, EtOAc; reacts with alcohols

Spectroscopic Analysis
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the cumulative double bond system of the isothiocyanate

group. This is the primary diagnostic band for confirming the conversion of the amine precursor

to the isothiocyanate.
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Frequency (cm

)
Intensity Assignment Mechanistic Insight

2050 – 2200 Very Strong, Broad -N=C=S Stretch

Characteristic

asymmetric stretching

of the isothiocyanate

cumulene system.

This is the "fingerprint"

confirmation of the

functional group.

2850 – 2980 Medium C-H Stretch (Aliphatic)

Asymmetric and

symmetric stretching

of the ethyl group

(methyl and methine

C-H).

3030 – 3100 Weak
C-H Stretch

(Aromatic)

C(sp

)-H stretching

vibrations of the

chlorophenyl ring.

1480 – 1600 Medium C=C Ring Skeleton

Aromatic ring

breathing modes, split

due to para-

substitution.

1080 – 1100 Medium/Strong Ar-Cl Stretch

Characteristic

vibration for the aryl-

chloride bond.

810 – 840 Strong
C-H Out-of-Plane

Bend

Diagnostic for para-

disubstituted benzene

rings (two adjacent H

atoms).

Nuclear Magnetic Resonance (NMR)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR data confirms the carbon skeleton and the integrity of the chiral center. The

isothiocyanate group exerts a deshielding effect on the

-methine proton compared to the starting amine.

H NMR (400 MHz, CDCl

)
Note: Chemical shifts are representative of the scaffold in non-polar solvents.

Shift (

, ppm)
Multiplicity Integration Assignment

Coupling (

)

1.65 – 1.70 Doublet (d) 3H -CH Hz (Coupling to

methine)

4.85 – 4.95 Quartet (q) 1H Ar-CH-N Hz (Deshielded

by NCS and Ar)

7.28 – 7.35 Multiplet (m) 4H Ar-H

AA'BB' system

typical of p-

substituted

benzenes

C NMR (100 MHz, CDCl

)
The isothiocyanate carbon is often broad and low intensity due to the lack of NOE

enhancement and relaxation dynamics.
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Shift (

, ppm)
Type Assignment Notes

25.2 CH Methyl Carbon
Typical aliphatic

region.

56.8 CH Methine Carbon

-Carbon, chemically

shifted by the

electronegative

Nitrogen.

127.0 CH Ar-C (Ortho/Meta) Aromatic ring carbons.

129.2 CH Ar-C (Meta/Ortho) Aromatic ring carbons.

133.0 C Ar-C (Ipso-N)

Quaternary carbon

attached to the chiral

center.

134.5 C Ar-C (Ipso-Cl)
Quaternary carbon

attached to Chlorine.

135 - 140 C -N=C=S

Isothiocyanate

carbon. Often weak;

range varies by

solvent.

Mass Spectrometry (MS)
MS analysis typically utilizes Electron Impact (EI) or Electrospray Ionization (ESI) in positive

mode (often after derivatization with an amine due to the reactivity of NCS).

Molecular Ion:

observed at m/z 197 and 199 (3:1 ratio due to

Cl/

Cl).
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Base Peak: Often m/z 139 (

), corresponding to the stable 1-(4-chlorophenyl)ethyl carbocation.

MS Fragmentation Pathway

Legend

Molecular Ion [M]+
m/z 197 / 199
(C9H8ClNS)

Fragment [M - NCS]+
m/z 139 / 141

(1-(4-chlorophenyl)ethyl cation)

- NCS (58 Da)
Tropylium-like Ion

m/z 103 / 105
(Loss of HCl/rearrangement)

- HCl / Rearrangement

Parent Ion

Primary Fragment

Click to download full resolution via product page

Figure 1: Proposed mass spectrometric fragmentation pathway for (S)-1-(4-chlorophenyl)ethyl

isothiocyanate.

Experimental Workflows
Synthesis & Isolation Logic
The synthesis typically proceeds via the Thiophosgene Method or the Dithiocarbamate Method

(CS

/DCC or CS

/BsCl). The choice depends on safety constraints (thiophosgene is highly toxic) and scale.
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(S)-1-(4-Chlorophenyl)ethylamine
(Chiral Precursor)

Reaction with CS2 + Base
(Formation of Dithiocarbamate salt)

CS2, Et3N

Desulfurization / Activation
(Reagents: DCC, Tosyl Chloride, or Thiophosgene)

In situ

(S)-1-(4-Chlorophenyl)ethyl Isothiocyanate
(Crude Oil)

- S, - HCl/H2O

Purification
(Flash Chromatography / Distillation)

Avoid alcohols (side reaction)

Click to download full resolution via product page

Figure 2: General synthetic workflow for converting the chiral amine to the isothiocyanate.[1][2]

[3]

Chiral Purity Determination (Enantiomeric Excess)
Direct analysis of isothiocyanates on chiral HPLC columns can be challenging due to their

reactivity. A standard protocol involves derivatization.

Derivatization: React a small aliquot of the isothiocyanate with a simple achiral amine (e.g.,

benzylamine or dimethylamine) to form a stable thiourea.

Analysis: Analyze the resulting thiourea on a chiral HPLC column (e.g., Chiralcel OD-H or

AD-H).
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Validation: Compare against the racemic standard prepared from racemic amine.

Quality Control & Stability
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Moisture Sensitivity: Hydrolyzes slowly to the corresponding amine or urea derivatives upon

exposure to atmospheric moisture.

Handling: Use in a fume hood; isothiocyanates are lachrymators and potential skin

sensitizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
(S)-1-(4-Chlorophenyl)ethyl Isothiocyanate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1609544#spectroscopic-data-nmr-ir-ms-for-s-1-4-
chlorophenyl-ethyl-isothiocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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